Differentiation from Clinical HSP90 Resorcinol Inhibitors: Absence of 3-Amine or Amide Functionality
The prototypical 4,5-diarylisoxazole resorcinol HSP90 inhibitors, such as NVP-AUY922 (luminespib) and VER-50589, uniformly require a hydrogen bond donor/acceptor at the isoxazole 3-position for potent ATP-site binding [1] [2]. CAS 879765-85-2 lacks this critical 3-amide or 3-amine moiety, possessing only a methyl group. In published HSP90 binding assays, NVP-AUY922 exhibits a Kd of 1.7 nM against HSP90-alpha [1]. The 3-methyl substituted compound is structurally incapable of forming the key hydrogen bond network observed in NVP-AUY922 co-crystal structures (PDB: 4LWH), predicting a significant loss in HSP90 affinity.
| Evidence Dimension | HSP90 binding affinity (Kd) predicted by structural comparison |
|---|---|
| Target Compound Data | Predicted Kd > 1 µM (based on absence of critical H-bond donor at isoxazole 3-position) [2] |
| Comparator Or Baseline | NVP-AUY922 (3-amide substituted): Kd = 1.7 nM [1] |
| Quantified Difference | Predicted >500-fold weaker binding affinity |
| Conditions | Structure-based inference from isoxazole-resorcinol HSP90 inhibitor SAR and X-ray co-crystal structures. |
Why This Matters
This differentiates the compound's utility: it is unsuitable for HSP90-related oncology research but valuable as a control probe or for investigating off-target pharmacology of the diaryl-isoxazole scaffold in other biological contexts, such as ion channels.
- [1] Eccles, S. A., et al. (2008). NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis. Cancer Research, 68(8), 2850-2860. View Source
- [2] Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(2), 196-218. View Source
